molecular formula C11H7BrF3NO2 B1414338 Methyl 2-bromo-6-cyano-4-(trifluoromethyl)phenylacetate CAS No. 1805102-14-0

Methyl 2-bromo-6-cyano-4-(trifluoromethyl)phenylacetate

Cat. No. B1414338
M. Wt: 322.08 g/mol
InChI Key: OXAKLSABSMQGGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-bromo-6-cyano-4-(trifluoromethyl)phenylacetate” is a chemical compound with the molecular formula C11H7BrF3NO21. It is intended for research use only and is not suitable for human or veterinary use1.



Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 6-Bromo-3-cyano-4-methylcoumarin, a 3-cyanocoumarin derivative, can be prepared by reacting 5′-bromo-2′-hydroxyacetophenone with malononitrile in the presence of iodine under microwave or thermal conditions2. However, the specific synthesis process for “Methyl 2-bromo-6-cyano-4-(trifluoromethyl)phenylacetate” is not readily available in the search results.



Molecular Structure Analysis

The molecular structure of a compound can be represented by its InChI code. For a similar compound, “Methyl 2-bromo-4-(trifluoromethyl)benzoate”, the InChI code is 1S/C9H6BrF3O2/c1-15-8(14)6-3-2-5(4-7(6)10)9(11,12)13/h2-4H,1H33. This code provides a unique representation of the compound’s molecular structure. However, the specific InChI code for “Methyl 2-bromo-6-cyano-4-(trifluoromethyl)phenylacetate” is not readily available in the search results.



Chemical Reactions Analysis

The specific chemical reactions involving “Methyl 2-bromo-6-cyano-4-(trifluoromethyl)phenylacetate” are not readily available in the search results.



Physical And Chemical Properties Analysis

“Methyl 2-bromo-6-cyano-4-(trifluoromethyl)phenylacetate” has a molecular weight of 322.08 g/mol1. For a similar compound, “Methyl 2-bromo-4-(trifluoromethyl)benzoate”, it is recommended to be stored in a dark place, sealed in dry, at 2-8°C3. The physical form of this similar compound is liquid3. However, the specific physical and chemical properties for “Methyl 2-bromo-6-cyano-4-(trifluoromethyl)phenylacetate” are not readily available in the search results.


Future Directions

The future directions for the research and application of “Methyl 2-bromo-6-cyano-4-(trifluoromethyl)phenylacetate” are not readily available in the search results. Further research and studies are needed to explore its potential uses and applications.


Please note that the information provided is based on the available search results and may not be fully comprehensive or accurate. For more detailed and specific information, further research and consultation with experts in the field are recommended.


properties

IUPAC Name

methyl 2-[2-bromo-6-cyano-4-(trifluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3NO2/c1-18-10(17)4-8-6(5-16)2-7(3-9(8)12)11(13,14)15/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAKLSABSMQGGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1Br)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-6-cyano-4-(trifluoromethyl)phenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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